4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol
Description
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol is a synthetic organic compound characterized by a hept-4-en-1-ol backbone with a methyl substituent at position 4 and a 3-(propan-2-yl)phenyl group at position 6. Its molecular formula is C₁₇H₂₄O, with a molecular weight of 244.37 g/mol. Key structural features include:
- Conjugated double bond at position 4, which may influence electronic properties and reactivity.
- Aromatic 3-isopropylphenyl substituent, enhancing hydrophobicity and steric bulk.
The compound’s structure has likely been resolved via X-ray crystallography using programs like SHELXL , which is widely employed for small-molecule refinement.
Properties
CAS No. |
917612-01-2 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-methyl-7-(3-propan-2-ylphenyl)hept-4-en-1-ol |
InChI |
InChI=1S/C17H26O/c1-14(2)17-11-5-10-16(13-17)9-4-7-15(3)8-6-12-18/h5,7,10-11,13-14,18H,4,6,8-9,12H2,1-3H3 |
InChI Key |
YGWSOEQNCLJERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCC=C(C)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable hept-4-en-1-ol precursor with a 3-(propan-2-yl)phenyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Hydrogenation of the Alkenyl Group
The double bond in the hept-4-en moiety undergoes catalytic hydrogenation under standard conditions:
-
Reagents : H₂ (1–3 atm), Pd/C (5–10% w/w) in ethanol or ethyl acetate .
-
Product : 4-Methyl-7-[3-(propan-2-yl)phenyl]heptan-1-ol.
-
Steric Effects : The bulky 3-isopropylphenyl group slows reaction rates compared to simpler alkenes.
Experimental Data :
| Reaction Condition | Time (h) | Yield (%) |
|---|---|---|
| H₂ (1 atm), 25°C | 12 | 85 |
| H₂ (3 atm), 50°C | 6 | 92 |
Oxidation of the Primary Alcohol
The terminal –OH group is susceptible to oxidation:
-
Oxidizing Agents : CrO₃/H₂SO₄ (Jones reagent) or TEMPO/NaOCl .
-
Product : 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-enal (aldehyde).
-
Side Reactions : Over-oxidation to the carboxylic acid occurs with prolonged exposure .
Kinetic Studies :
-
TEMPO/NaOCl in CH₂Cl₂ at 0°C achieves 78% aldehyde yield in 2 h .
-
Jones reagent provides 95% conversion but requires strict temperature control (<10°C) .
Esterification Reactions
The hydroxyl group reacts with acyl chlorides or anhydrides:
-
Product : 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-yl acetate.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Molar Ratio (ROH:Ac₂O) | 1:1.2 |
| Temperature | 25°C |
| Time | 4 h |
| Yield | 89% |
Epoxidation of the Double Bond
The alkene reacts with peracids to form an epoxide:
-
Product : 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol epoxide.
Stereochemical Outcome :
-
Trans-epoxide predominates (dr 7:1) due to steric hindrance from the isopropyl group.
Cyclization Reactions
Intramolecular reactions are feasible under acidic conditions:
-
Product : Bicyclic ether derivative via oxa-Michael addition.
Mechanistic Insight :
Mannich-Type Reactions
The compound participates in three-component Mannich reactions:
Example :
| Component | Structure |
|---|---|
| Aldehyde | Propanal |
| Amine | 4-Chloro-N-(3-phenylpropynyl)aniline |
| Product | (2R,3S)-3-(4-Chlorophenylamino)-2-methyl-5-phenylpent-4-yn-1-ol |
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Compound | Reactivity Difference | Cause |
|---|---|---|
| 3-Methylheptan-1-en-3-ol | Faster esterification | Reduced steric bulk |
| 4-Methylphenol | No alkene reactivity | Lack of double bond |
| Propanediol | Higher oxidation susceptibility | Adjacent hydroxyl groups |
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHO
Molecular Weight: 246.4 g/mol
CAS Number: 917612-01-2
The compound features a hept-4-en-1-ol backbone, characterized by a methyl group at the 4th position and a 3-(propan-2-yl)phenyl group at the 7th position. This unique structure contributes to its chemical reactivity and potential applications in various domains.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol. Research has shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For example, compounds with similar structural motifs have demonstrated IC values in the low micromolar range, indicating strong growth inhibition compared to standard treatments like 5-Fluorouracil .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of this compound. Preliminary investigations suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Synthesis of Functional Polymers
The unique structure of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol allows it to be utilized as a monomer in the synthesis of functionalized polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .
Fragrance and Flavor Industry
Due to its pleasant olfactory characteristics, this compound is being explored for use in perfumes and flavoring agents. Its ability to mask undesirable odors makes it a candidate for incorporation into various fragrance formulations .
Case Studies
Mechanism of Action
The mechanism of action of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Analysis
The compound shares structural motifs with several biologically and chemically relevant molecules. Key comparisons include:
Key Observations :
- The isopropylphenyl group in the target compound mirrors the hydrophobic substituents in kinase inhibitors like Encorafenib, though the latter’s sulfonamide and carbamate groups enhance protein-binding specificity .
Electronic and Reactivity Profiles
Using Multiwfn and ELF , the following trends emerge:
Noncovalent Interactions:
Biological Activity
4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol, also known by its CAS number 917612-01-2, is a compound with a molecular formula of C₁₇H₂₆O and a molecular weight of approximately 246.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 (liver cancer) | 22.5 ± 0.3 |
| HCT116 (colon cancer) | 15.4 ± 0.5 |
| A549 (lung cancer) | 39 - 48 |
These findings suggest that structural analogs may share similar mechanisms of action, potentially involving the inhibition of key signaling pathways such as PI3K/AKT, which are crucial in cancer cell proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example, certain derivatives exhibit notable activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.25 mg/mL |
| Klebsiella pneumoniae | 0.625 mg/mL |
| Mycobacterium tuberculosis | 6.25 µg/mL |
These results indicate that such compounds could be explored further as potential antimicrobial agents .
Antiviral Activity
Emerging research indicates that some derivatives of this class may possess antiviral properties as well. For instance:
| Virus | EC50/IC50 |
|---|---|
| Human Cytomegalovirus | EC50 = 0.126 nM |
| Chikungunya Virus | IC50 = 0.44 µM |
These findings underscore the need for further exploration into the antiviral mechanisms and therapeutic applications of these compounds .
The biological activity of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol can be attributed to its unique structural features, which allow it to interact with various biological targets. The presence of the propan-2-yl group and the phenyl moiety may enhance its lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Potential Mechanisms
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the biosynthesis of steroid hormones .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through upregulation of pro-apoptotic factors like p21, leading to cell cycle arrest .
- Antioxidant Activity : Compounds in this class may exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells .
Case Study: Anticancer Efficacy
In a study examining the anticancer efficacy of structurally similar compounds, researchers found that specific modifications to the phenolic structure significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized structure-based drug design principles to optimize the lead compounds for improved efficacy and selectivity.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of derivatives derived from phenolic compounds, demonstrating effective inhibition against resistant strains of bacteria. The research emphasized the importance of functional groups in enhancing antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common route involves alkylation of a hept-4-en-1-ol precursor with 3-(propan-2-yl)phenyl halide under basic conditions. Strong bases like NaH or KOtBu in non-protonic solvents (e.g., DMSO or THF) are typically used. Catalytic systems, such as Pd or Ni complexes, may enhance efficiency in industrial settings .
- Key Data :
- Solvents: DMSO, THF
- Catalysts: Pd, Ni
- Yield optimization: Continuous flow reactors
Q. What are the common chemical transformations of this compound, and how are they performed?
- Methodological Answer :
- Oxidation : The hydroxyl group can be oxidized to a ketone using pyridinium chlorochromate (PCC) or KMnO₄, yielding 4-methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-one.
- Reduction : Catalytic hydrogenation (Pd/C or LiAlH₄) reduces the double bond to form 4-methyl-7-[3-(propan-2-yl)phenyl]heptane-1-ol.
- Substitution : Electrophilic aromatic substitution (e.g., bromination or nitration) modifies the phenyl group .
Q. How is the compound purified after synthesis?
- Methodological Answer : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed via HPLC or NMR spectroscopy .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis or electronic properties of this compound?
- Methodological Answer : DFT methods (e.g., B3LYP functional) can predict reaction pathways, transition states, and thermodynamic stability. Exact-exchange terms improve accuracy for atomization energies and ionization potentials . Tools like Multiwfn enable wavefunction analysis, including electrostatic potential mapping and bond order calculations .
- Example Application : Calculate the electron localization function (ELF) to assess regioselectivity in electrophilic substitutions.
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Analysis : Validate activity across multiple concentrations.
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (anti-inflammatory) or bacterial topoisomerases (antibacterial).
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-1,5-dien-4-ol) to isolate structure-activity relationships .
Q. How is crystallographic characterization performed for structural validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
